molecular formula C16H18ClF3N2O3S2 B7768385 [[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-methyl-λ4-sulfanylidene]azanium;2,4,6-trimethylbenzenesulfonate

[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-methyl-λ4-sulfanylidene]azanium;2,4,6-trimethylbenzenesulfonate

Cat. No.: B7768385
M. Wt: 442.9 g/mol
InChI Key: JLXKQLRHVQMYGD-UHFFFAOYSA-N
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Description

The compound [[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-methyl-λ4-sulfanylidene]azanium;2,4,6-trimethylbenzenesulfonate] is a complex organic molecule that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-methyl-λ4-sulfanylidene]azanium;2,4,6-trimethylbenzenesulfonate] typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable sulfanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound [[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-methyl-λ4-sulfanylidene]azanium;2,4,6-trimethylbenzenesulfonate] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .

Medicine

The compound’s unique chemical properties are being explored for potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism by which [[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-methyl-λ4-sulfanylidene]azanium;2,4,6-trimethylbenzenesulfonate] exerts its effects involves interactions with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The sulfanylidene group may also play a role in its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfanylidene group in [[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-methyl-λ4-sulfanylidene]azanium;2,4,6-trimethylbenzenesulfonate] distinguishes it from other similar compounds.

Properties

IUPAC Name

[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-methyl-λ4-sulfanylidene]azanium;2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C7H6ClF3N2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h4-5H,1-3H3,(H,10,11,12);2-3,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXKQLRHVQMYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.CS(=[NH2+])C1=C(C=C(C=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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